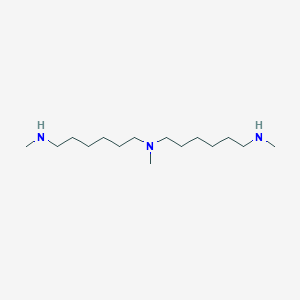
N,N',N''-Trimethylbis(hexamethylene)triamine
Vue d'ensemble
Description
“N,N’,N’'-Trimethylbis(hexamethylene)triamine”, also known as “N,N’-dimethyl-N’-[6-(methylamino)hexyl]hexane-1,6-diamine”, is a polyamine . It has the molecular formula C15H35N3 .
Molecular Structure Analysis
The molecular structure of “N,N’,N’'-Trimethylbis(hexamethylene)triamine” is represented by the formula CH3N[(CH2)6NHCH3]2 . It has a molecular weight of 257.45800 .
Chemical Reactions Analysis
“N,N’,N’'-Trimethylbis(hexamethylene)triamine” is used to investigate the stability of complexes formed by dicarboxylic ligands with open-chain polyammonium cations by potentiometry .
Physical And Chemical Properties Analysis
“N,N’,N’'-Trimethylbis(hexamethylene)triamine” has a density of 0.857 g/mL at 25ºC (lit.) and a boiling point of 332.9ºC at 760 mmHg . Its refractive index is n20/D 1.462 (lit.) .
Applications De Recherche Scientifique
Complex Formation in Organometallic Chemistry
The compound N,N',N''-Trimethylbis(hexamethylene)triamine and its derivatives have been studied in the context of forming complexes with metals. For instance, it acts as a ligand in the formation of methyl(hydrido)platinum(IV) complexes, where its tridentate nature contributes to the stability and properties of the resulting compounds (Prokopchuk & Puddephatt, 2003).
Potential in Drug Delivery Systems
N,N',N''-Trimethylbis(hexamethylene)triamine derivatives have been explored for their potential in enhancing the delivery of certain drugs into cells. A study on N1-substituted triamines showed they could act as selective vector motifs to transport compounds into cells via the polyamine transporter, indicating potential use in targeted drug delivery (Wang et al., 2003).
Shale Inhibition in Drilling Fluids
In the petroleum industry, bis(hexamethylene)triamine, a related compound, has shown promise as a shale inhibitor in water-based drilling fluids. It effectively prevents shale swelling and dispersion, which is crucial in maintaining the integrity of drilling operations (Zhong et al., 2013).
Antibacterial Applications
Studies have explored the use of bis(hexamethylene)triamine derivatives in creating membrane-active small molecules with antibacterial properties. These compounds have shown efficacy against various bacteria, including MRSA, and have potential applications in treating skin infections (Konai et al., 2020).
Self-Assembled Monolayers for Water Treatment
N,N',N''-Trimethylbis(hexamethylene)triamine derivatives have been used to create self-assembled monolayers (SAMs) on silica particles. These SAMs are applicable in water treatment, demonstrating the compound's versatility in environmental applications (Chan et al., 2011).
Role in Polymer Synthesis
This compound has been utilized in the synthesis of polymers. For example, its derivatives have been used as monomers in the creation of hyperbranched polyimides for memory devices, showcasing its utility in advanced material science (Song et al., 2016).
Safety And Hazards
The compound has a hazard statement of H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propriétés
IUPAC Name |
N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35N3/c1-16-12-8-4-6-10-14-18(3)15-11-7-5-9-13-17-2/h16-17H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPZJBVIVCMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN(C)CCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402317 | |
| Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N''-Trimethylbis(hexamethylene)triamine | |
CAS RN |
86018-07-7 | |
| Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



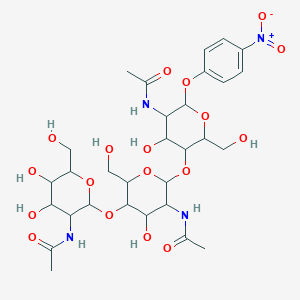
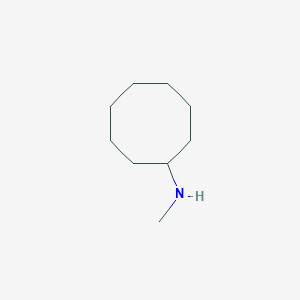
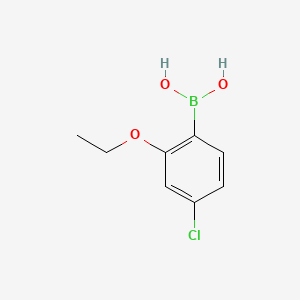

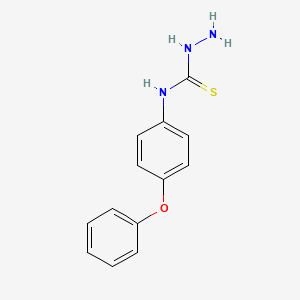
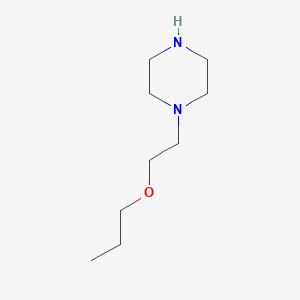
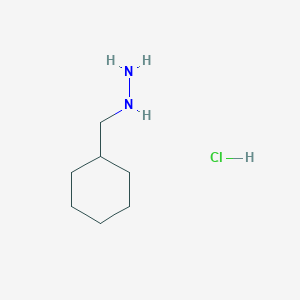
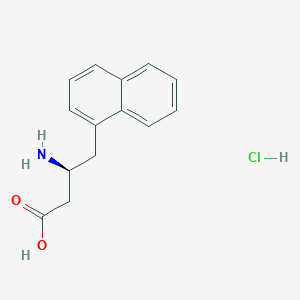
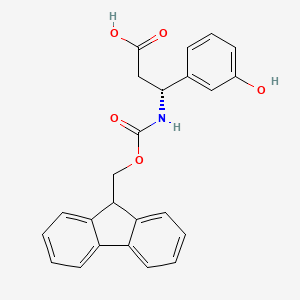
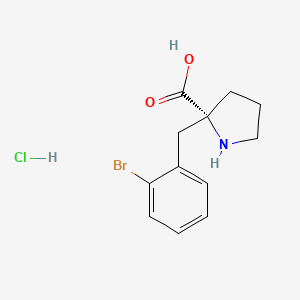



![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)